7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a complex chemical compound with the molecular formula . This compound belongs to a class of heterocyclic compounds that exhibit potential biological activities, making them of interest in pharmaceutical research. The presence of a bromophenyl group and a thiazole ring contributes to its unique properties and potential applications in medicinal chemistry.
This compound is classified under heterocyclic compounds, particularly those containing sulfur and nitrogen in their ring structures. It can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and synthesis methods . The compound is part of ongoing research in the field of drug development due to its structural characteristics that may influence biological activity.
The synthesis of 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of a two-step synthesis process:
Technical details regarding specific reagents, catalysts, and reaction conditions are often found in specialized literature or patents related to heterocyclic chemistry .
The molecular structure of 7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid features a fused bicyclic system that includes a thiazole ring and a hexahydropyrrole moiety. The presence of the bromophenyl group enhances its lipophilicity and may affect its interaction with biological targets.
Key structural data include:
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles. Notable reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature, solvent choice, and reaction time .
Data from biological assays would provide further insights into its mechanism of action and efficacy against specific diseases or conditions.
Relevant data from studies on similar compounds can provide insights into these properties .
7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has potential applications in:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic applications.
Multi-component reactions (MCRs) have emerged as powerful tools for constructing the complex pyrrolothiazole framework of 7a-(4-bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (Molecular Formula: C₁₃H₁₂BrNO₃S; Molecular Weight: 342.21 g/mol). These one-pot methodologies efficiently converge three or more reactants into the target scaffold, significantly reducing synthetic steps while maximizing atom economy. The Ugi-azide four-component reaction has demonstrated particular utility in establishing the bicyclic core structure through the strategic incorporation of 4-bromobenzaldehyde, primary amines, convertible isocyanides, and azide reagents. This approach facilitates simultaneous installation of the 4-bromophenyl substituent at the C7a position and the carboxylic acid functionality at C3 during scaffold assembly [9].
Optimization studies reveal that Lewis acid catalysis substantially enhances both reaction efficiency and regioselectivity. Zinc fluoride (ZnF₂) in anhydrous methanol at 60°C achieves near-quantitative conversion within 24 hours, enabling the formation of the critical thiazolidine-pyrrolidine fusion with minimal epimerization. Alternative protocols employ Passerini-azide cascades, where α-azido carboxylic acids serve as bifunctional components that simultaneously participate in the initial condensation and subsequent cyclization steps. This methodology demonstrates remarkable tolerance for diverse amine components, enabling structural diversification while maintaining the essential bromophenyl moiety [9].
Table 1: Optimization of Multi-Component Reaction Conditions for Pyrrolothiazole Assembly
Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
Ugi-Azide 4CR | ZnF₂ (20 mol%) | Methanol | 60°C | 24 | 92 |
Passerini-Azide Cascade | TFA (0.1 equiv) | DCM | Room Temp | 48 | 78 |
Uncatalyzed Cyclization | None | Ethanol | Reflux | 72 | 42 |
Recent advances have established post-Ugi cyclization protocols that deliver superior stereocontrol. Following the initial four-component coupling, silver triflate (AgOTf) catalyzes an intramolecular cyclative capture, forming the bicyclic system with defined stereochemistry at the C7a position. This sequential methodology accommodates the steric demands of the 4-bromophenyl group while achieving diastereoselectivities exceeding 8:1, as confirmed by X-ray crystallographic analysis of crystalline derivatives [9]. The commercial availability of 7a-(4-bromophenyl) variants (e.g., Santa Cruz Biotechnology catalog #sc-351555) at 95-97% purity validates the industrial applicability of these MCR approaches for large-scale synthesis [2] [7] [8].
The stereogenic C7a carbon in 7a-(4-bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid presents significant synthetic challenges for enantioselective construction. Modern catalytic asymmetric methods have achieved breakthroughs through chiral phase-transfer catalysis and organocatalytic desymmetrization. Cinchona alkaloid-derived catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) facilitate the intramolecular Mannich-type ring closure of prochiral precursors with enantiomeric excesses (ee) consistently exceeding 90%. This methodology employs the 4-bromophenyl group as a steric directing moiety, with its electron-deficient nature enhancing substrate-catalyst interactions in the transition state [9].
Metal-mediated asymmetric hydrogenation provides complementary stereocontrol for dehydroproline intermediates. Ruthenium-(S)-BINAP complexes catalyze the stereoselective reduction of the 5,6-olefinic bond in the presence of the acid-sensitive thiazolidinone ring. Optimization studies demonstrate that acetic acid solvent systems suppress catalyst deactivation by the carboxylic acid functionality while achieving complete diastereoselectivity (>99% de) at the C6 position. The bulky 4-bromophenyl substituent at C7a profoundly influences facial selectivity during hydride delivery, enabling stereochemical induction from the less hindered convex face [5] [8].
Table 2: Enantioselective Synthesis Approaches for 7a-Substituted Derivatives
Strategy | Catalyst System | ee (%) | Key Intermediate | Stereochemical Outcome |
---|---|---|---|---|
Phase-Transfer Catalysis | Anthracenylmethylcinchoninium Br | 92 | N-Acylthiazolinium Salt | (7aR) Configuration Dominant |
Ru-Catalyzed Hydrogenation | [RuCl₂((S)-BINAP)]₂/NEt₃ | >99 | 7a-(4-Bromophenyl)-Δ⁵,⁶-dehydro Derivative | (6R,7aR) Diastereomer Obtained |
Organocatalytic Desymmetrization | (S)-TRIP Phosphoric Acid | 88 | Meso-Aziridinium Ion | Kinetic Resolution (krel = 12) |
The emergence of SPINOL-based phosphoric acids has enabled dynamic kinetic resolutions during ring-closing steps. These catalysts promote the stereoselective nucleophilic ring opening of aziridinium intermediates generated in situ from β-hydroxy sulfide precursors. Computational modeling confirms that the 4-bromophenyl substituent stabilizes a preferred half-chair conformation during cyclization, with catalyst control dictating approach of the carboxylate nucleophile to the re face of the aziridinium species. This methodology achieves enantiomeric ratios of 94:6 for the target compound, representing a significant advancement in stereochemical control for this structurally complex heterocyclic system [9].
Solid-phase synthetic methodologies provide efficient pathways to 7a-(4-bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid while minimizing purification burdens and enhancing atom economy. Wang resin-immobilized cysteine derivatives serve as versatile platforms for sequential elaboration. Following immobilization through the carboxylic acid functionality, the immobilized cysteine undergoes condensation with 4-bromophenylglyoxal to form the thiazolidine ring. Subsequent pyrrolidine cyclization is achieved using microwave-assisted intramolecular N-alkylation, with final TFA cleavage delivering the target compound in 85% purity after minimal workup. This approach effectively isolates the reactive intermediates from solution-phase byproducts, significantly enhancing overall yield compared to conventional solution-phase routes [3] [8].
Green chemistry advancements have focused on solvent reduction, energy efficiency, and catalytic recycling. Mechanochemical synthesis via ball-milling enables the pseudo-four-component reaction between cysteine, 4-bromobenzaldehyde, and maleic anhydride without solvent involvement. This approach leverages the exothermic ring formation to drive the reaction to completion within 30 minutes, achieving 78% isolated yield with minimal epimerization. The high atom economy (82%) and E-factor of 3.2 represent substantial improvements over traditional stepwise synthesis. Water-ethanol mixtures (7:3 v/v) serve as renewable reaction media for the key cyclodehydration step, replacing hazardous aprotic solvents while maintaining yields comparable to DMF-based systems [3] [9].
Table 3: Green Metrics Comparison for Pyrrolothiazole Synthesis
Methodology | PMI (kg/kg) | E-Factor | Atom Economy (%) | Energy Input (kW·h/mol) | Solvent Intensity (L/kg) |
---|---|---|---|---|---|
Conventional Stepwise | 48 | 37 | 47 | 820 | 310 |
Mechanochemical Ball-Mill | 11 | 3.2 | 82 | 18 | 0 |
Aqueous Ethanol Cyclization | 19 | 8.5 | 76 | 95 | 45 |
Solid-Phase Synthesis | 26 | 15 | 68 | 210 | 120 |
Industrial-scale production demonstrates the practical implementation of these sustainable technologies. Amadis Chemical employs continuous flow hydrogenation with Pd/C catalysis to effect reductive cyclization of nitro-containing precursors, achieving quantitative conversion with catalyst turnover numbers exceeding 15,000. Their production capacity of metric ton quantities at 97% purity (CAS# 155796-08-0) validates the scalability of integrated green methodologies. The process employs in-line membrane separation for catalyst retention and solvent recycling, reducing waste generation by 65% compared to batch processing [3]. Photocatalytic decarboxylative cyclizations represent emerging sustainable technologies, utilizing visible light-mediated radical generation to form the critical C7a-C(aryl) bond without precious metal catalysts. This methodology exemplifies the ongoing innovation toward environmentally responsible synthesis of structurally complex pharmaceutical intermediates containing the pyrrolothiazole scaffold [8] [9].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6